2,6-dibromo-3-cyclopropylPyridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7Br2N |
|---|---|
Molecular Weight |
276.96 g/mol |
IUPAC Name |
2,6-dibromo-3-cyclopropylpyridine |
InChI |
InChI=1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2 |
InChI Key |
HHKAVQCRWHVSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=C(C=C2)Br)Br |
Origin of Product |
United States |
Structural Significance and Research Context of Halogenated Cyclopropylpyridines
The unique arrangement of atoms within 2,6-dibromo-3-cyclopropylpyridine imparts specific chemical properties that make it a valuable building block in organic synthesis. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous scaffold in pharmaceuticals and functional materials. The substituents on this ring—two bromine atoms and a cyclopropyl (B3062369) group—each play a crucial role in defining the molecule's reactivity and potential applications.
Halogenated pyridines are highly sought-after intermediates in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. cas.czresearcher.lifenih.gov The bromine atoms at the 2 and 6 positions of the pyridine ring are excellent leaving groups in such transformations, allowing for the introduction of a wide array of functional groups. The presence of two bromine atoms offers the potential for sequential or double modifications, providing a pathway to complex, polysubstituted pyridine derivatives. cas.czresearcher.lifenih.govresearchgate.net
The cyclopropyl group at the 3-position introduces a degree of conformational rigidity and a unique electronic signature to the molecule. This three-membered ring is known to exhibit properties that can influence the biological activity of a parent molecule. Its presence can enhance metabolic stability and membrane permeability, making it a desirable feature in medicinal chemistry. The combination of the reactive bromo groups and the influential cyclopropyl moiety within a single pyridine framework makes this compound a versatile precursor for the synthesis of novel compounds with potentially valuable properties.
Table 1: Physicochemical Properties of Related Halogenated Cyclopropylpyridines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,4-Dibromo-6-cyclopropylpyridine | 1353853-59-4 | C₈H₇Br₂N | 276.96 |
| 3,6-Dibromo-2-cyclopropylpyridine | 1256810-82-8 | C₈H₇Br₂N | 276.96 |
| 4-Bromo-3-cyclopropylpyridine | Not Available | C₈H₈BrN | 198.06 |
| 2-Bromo-3-cyclopropylpyridine | Not Available | C₈H₈BrN | 198.06 |
Retrosynthetic Analysis of the 2,6 Dibromo 3 Cyclopropylpyridine Scaffold
Direct Synthetic Routes to this compound
Direct routes are defined here as the final steps that assemble the target compound from an advanced intermediate. This involves either bromination of a cyclopropyl-substituted pyridine (B92270) or cyclopropylation of a dibromo-substituted pyridine.
The introduction of bromine atoms at the 2 and 6 positions of a pyridine ring already bearing a cyclopropyl group at the 3-position is governed by the directing effects of both the ring nitrogen and the substituent. The pyridine nitrogen deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the 3- and 5-positions. Conversely, the cyclopropyl group is an activating, ortho- and para-directing substituent. Therefore, direct bromination of 3-cyclopropylpyridine would likely result in a complex mixture of products, making regioselective synthesis challenging.
A more viable strategy involves the functionalization of a pre-existing 2,6-dihalopyridine. For instance, methods used to synthesize 2,6-dibromopyridine (B144722) itself, such as the halogen exchange of 2,6-dichloropyridine (B45657) with hydrobromic acid or sodium bromide, showcase effective bromination techniques. guidechem.comgoogle.com A similar approach could be envisioned starting from a precursor like 2,6-dichloro-3-cyclopropylpyridine.
Another established method for bromination is the treatment of a substituted phenol (B47542) with bromine in acetic acid, which yields a dibrominated product in high yield. orgsyn.org While the substrate is different, the conditions represent a standard protocol for introducing multiple bromine atoms onto an aromatic ring. orgsyn.org
A more common and controllable approach to the target molecule involves the introduction of the cyclopropyl group onto a pre-functionalized 2,6-dibromopyridine ring. This circumvents the regioselectivity issues associated with direct bromination.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction can be employed to couple a 2,6-dibromo-3-halopyridine (where the halo group is typically iodine or bromine) with cyclopropylboronic acid or its esters. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
This methodology has been successfully applied to the synthesis of various biaryl compounds and has been extended to create polymers and complex natural products. libretexts.orgmdpi.com The synthesis of biologically active pyridines has also been achieved using this reaction. researchgate.net A typical Suzuki-Miyaura coupling for this purpose would involve a precursor like 2,6-dibromo-3-iodopyridine.
Table 1: Typical Components for Suzuki-Miyaura Coupling
| Component | Examples | Role |
|---|---|---|
| Aryl Halide | 2,6-Dibromo-3-iodopyridine, 2,3,6-Tribromopyridine | Electrophilic partner |
| Organoboron Reagent | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Palladacycles libretexts.org | Facilitates the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH mdpi.com | Activates the organoboron reagent |
| Solvent | Dioxane, Toluene (B28343), Tetrahydrofuran (THF), Water mixtures | Reaction medium |
The reaction of phenylboronic acid with 2,6-dibromopyridine has been demonstrated, indicating that the 2- and 6-bromo positions are reactive under Suzuki conditions. researchgate.net This supports the feasibility of selectively coupling at the 3-position if a suitable leaving group is present there.
Beyond the Suzuki-Miyaura coupling, other methods exist for introducing a cyclopropyl group. One notable method involves the reaction of a vinylpyridine with a sulfur ylide, such as dimethylsulfonium methylide, in a process known as the Corey-Chaykovsky reaction. acs.org In the context of the target molecule, this would require the synthesis of a 2,6-dibromo-3-vinylpyridine (B12964515) intermediate, which would then be treated with the ylide to form the cyclopropane (B1198618) ring. acs.org
More novel approaches in pyridine chemistry include photo-promoted ring contraction reactions. These methods can transform pyridines into highly functionalized pyrrolidine (B122466) derivatives that contain a cyclopropane ring, specifically a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov While not a direct route to the title compound, these innovative transformations highlight modern strategies for constructing cyclopropane-fused nitrogen heterocycles from simple pyridines. osaka-u.ac.jp
Methodologies for Installing the Cyclopropyl Group at the 3 Position
Synthesis of Key Precursors to this compound
The success of the synthetic routes described above hinges on the efficient preparation of key starting materials. These precursors are typically functionalized pyridine intermediates that are either brominated or prepared for cyclopropylation.
A common and crucial precursor for many pyridine-based targets is 2,6-dibromopyridine. This intermediate can be synthesized effectively from the more readily available 2,6-dichloropyridine. The reaction typically involves a halogen exchange process.
One reported method involves refluxing 2,6-dichloropyridine with sodium bromide and a hydrobromic acid solution. guidechem.comgoogle.com This procedure provides the desired 2,6-dibromopyridine in good yield and high purity. guidechem.comgoogle.com
Table 2: Synthesis of 2,6-Dibromopyridine from 2,6-Dichloropyridine
| Reactants | Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 2,6-Dichloropyridine, NaBr, 40% HBr (aq) | Reflux (80-150 °C), 24h | 66.4% | 98.5% | guidechem.com |
Once 2,6-dibromopyridine is obtained, further functionalization at the 3-position is necessary to install the cyclopropyl group. This can be challenging due to the deactivating nature of the bromo substituents. However, pathways involving lithiation followed by quenching with an electrophile, or directed ortho-metalation, could potentially be employed.
Alternatively, a precursor like 2,6-dichloro-3-nitropyridine (B41883) can be synthesized via the nitration of 2,6-dichloropyridine. The nitro group can then be transformed into other functionalities, such as an amino group via reduction, which can subsequently be converted to a halide (e.g., via a Sandmeyer reaction) to prepare it for a cross-coupling reaction. A similar reduction of a nitro group on a dibrominated ring has been shown for 2,6-dibromo-4-nitrophenol, which is reduced to the corresponding aminophenol using tin and hydrochloric acid. orgsyn.org
Cyclopropylation of Halogenated Pyridine Derivatives
The synthesis of this compound often involves the direct cyclopropylation of a suitable dihalogenated pyridine precursor, such as 2,6-dibromopyridine. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this approach, providing reliable and efficient C-C bond formation. Among these, the Suzuki-Miyaura and Negishi couplings are particularly prominent.
The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. arkat-usa.orgresearchgate.net For the synthesis of this compound, this would typically involve the reaction of 2,6-dibromopyridine with cyclopropylboronic acid or one of its esters. arkat-usa.orgacs.org The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of boronic acids. researchgate.netwiley-vch.de A base is required to facilitate the transmetalation step in the catalytic cycle.
Table 1: Representative Conditions for Suzuki-Miyaura Cyclopropylation
| Catalyst System | Reagents | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Cyclopropylboronic acid | K₃PO₄ | Toluene / 1,4-Dioxane | Moderate to Good researchgate.net |
| Pd(OAc)₂ / P(cHex)₃ | Potassium cyclopropyltrifluoroborate | K₃PO₄ | Toluene | Good researchgate.net |
Another powerful method is the Negishi coupling, which pairs an organozinc compound with an organic halide, also typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.orgorgsyn.org In this context, a cyclopropylzinc reagent would be coupled with 2,6-dibromopyridine. The organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org
Table 2: Representative Conditions for Negishi Cyclopropylation
| Catalyst | Reagents | Solvent | Key Features |
|---|---|---|---|
| Pd(PPh₃)₄ or other Pd(0) complexes | Cyclopropylzinc halide | THF / DMF | High yield, mild conditions orgsyn.org |
| Ni(PPh₃)₄ or Ni(acac)₂ | Cyclopropylzinc halide | THF / Dioxane | Cost-effective catalyst, high reactivity wikipedia.orgorganic-chemistry.org |
Novel and Green Chemistry Approaches in this compound Synthesis
In line with the growing importance of sustainable chemical manufacturing, novel and green chemistry approaches are being applied to the synthesis of heterocyclic compounds like this compound. pandawainstitute.com These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net
Key principles of green chemistry relevant to this synthesis include:
Catalyst Efficiency: Developing more active catalysts that can be used at lower loadings, reducing metal waste and cost. This includes the use of N-heterocyclic carbene (NHC) ligands for palladium catalysts in cross-coupling reactions, which can improve catalyst stability and turnover.
Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. athensjournals.gr This technique has been successfully applied to reactions like the Suzuki coupling. athensjournals.gr
Safer Solvents: Traditional solvents used in cross-coupling reactions, such as toluene and dioxane, are being replaced with more environmentally benign alternatives like water, ethanol, or ionic liquids. researchgate.net Phase-transfer catalysis (PTC) can also be employed to facilitate reactions between reagents in different phases, often reducing the need for organic solvents. arkat-usa.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. High-yielding reactions like the Suzuki and Negishi couplings generally have good atom economy.
Table 3: Green Chemistry Modifications for Cyclopropylation Reactions
| Green Approach | Modification | Benefit | Applicable Reaction |
|---|---|---|---|
| Microwave Synthesis | Heating via microwave irradiation | Reduced reaction time, improved yields athensjournals.gr | Suzuki, Negishi |
| Aqueous Media | Use of water as a solvent with appropriate surfactants | Reduced environmental impact, safer handling researchgate.net | Suzuki Coupling |
| Phase-Transfer Catalysis (PTC) | Use of a catalyst (e.g., crown ether) to shuttle reagents between phases | Avoidance of anhydrous conditions and some organic solvents arkat-usa.orgresearchgate.net | Suzuki Coupling |
For instance, a greener Suzuki-Miyaura coupling for the synthesis of this compound could involve using a water-soluble palladium catalyst in an aqueous solvent system, potentially under microwave irradiation to accelerate the reaction. athensjournals.gr Such modifications not only align with the principles of green chemistry but can also lead to more efficient and cost-effective production processes. pandawainstitute.com
Reactivity and Transformational Chemistry of 2,6 Dibromo 3 Cyclopropylpyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For a substrate like 2,6-dibromo-3-cyclopropylpyridine, palladium- and nickel-based catalytic systems are the most relevant. These reactions typically involve the oxidative addition of a catalyst to the carbon-halogen bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. The presence of two bromine atoms allows for the possibility of mono- or di-substitution, depending on the reaction conditions.
Carbon-Carbon (C-C) Bond Formation
The construction of new carbon-carbon bonds is fundamental to modern organic synthesis. For this compound, reactions like the Suzuki-Miyaura, Negishi, Stille, and Heck couplings would be primary methods for introducing new carbon-based functionalities.
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is one of the most widely used C-C bond-forming reactions due to its mild conditions and the commercial availability of a vast array of boronic acids and their esters. In the case of this compound, a palladium catalyst, typically with a phosphine (B1218219) ligand, and a base would be employed.
Selective mono-coupling is expected to occur preferentially at the more reactive 2-position of the pyridine (B92270) ring. By carefully controlling stoichiometry (using one equivalent of the boronic acid) and reaction conditions, it should be possible to isolate the 2-substituted product. A broad range of aryl, heteroaryl, and vinyl boronic acids could serve as coupling partners, introducing diverse functionalities. Subsequent coupling at the 6-position with a different boronic acid could lead to the synthesis of unsymmetrical 2,6-disubstituted 3-cyclopropylpyridines.
Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions of this compound
| Coupling Partner (Ar-B(OH)₂) | Potential Product (Mono-substitution at C2) | Catalyst/Ligand System (Example) | Base (Example) |
| Phenylboronic acid | 2-Phenyl-6-bromo-3-cyclopropylpyridine | Pd(PPh₃)₄ | K₂CO₃ |
| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-6-bromo-3-cyclopropylpyridine | PdCl₂(dppf) | Cs₂CO₃ |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-bromo-3-cyclopropylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ |
| Vinylboronic acid | 2-Vinyl-6-bromo-3-cyclopropylpyridine | Pd(OAc)₂ / XPhos | K₂CO₃ |
This table represents potential reactions based on established Suzuki-Miyaura methodology. Specific yields and optimal conditions would require experimental validation.
The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organostannanes. Both are powerful alternatives to the Suzuki reaction, often succeeding where Suzuki couplings may fail and tolerating a wide range of functional groups.
Negishi Coupling: Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents and a zinc salt. Their high reactivity allows for couplings to proceed under mild conditions, often at room temperature. This method would be suitable for introducing alkyl, aryl, and heteroaryl groups onto the this compound core.
Stille Coupling: The Stille reaction is known for its tolerance of a wide variety of functional groups, although a key drawback is the toxicity of the tin byproducts. The rate of group transfer from the organostannane reagent follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. This predictability can be exploited in synthesis. For this compound, Stille coupling could be particularly useful for introducing alkynyl or vinyl groups.
The Heck reaction forms a C-C bond by coupling the organic halide with an alkene in the presence of a palladium catalyst and a base. The reaction typically results in the substitution of a vinylic hydrogen with the organic group from the halide. When applied to this compound, it could be used to synthesize styrenyl- or other alkenyl-substituted pyridines. The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors. As with other cross-coupling reactions, selective mono-vinylation at the 2-position would be the expected initial outcome under controlled conditions.
Carbon-Heteroatom (C-N, C-O, C-S, C-P) Bond Formation
The introduction of heteroatom substituents is crucial for modifying the properties of organic molecules for applications in pharmaceuticals and materials. The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds.
The palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of primary and secondary amines, as well as other N-heterocycles. This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines.
For this compound, Buchwald-Hartwig amination would enable the introduction of various amino groups. The reaction typically employs a palladium precatalyst, a bulky electron-rich phosphine ligand (such as XPhos or RuPhos), and a strong base like sodium tert-butoxide. Similar to C-C couplings, regioselective mono-amination at the C2 position is anticipated. This would provide access to a variety of 2-amino-6-bromo-3-cyclopropylpyridine derivatives, which are valuable intermediates for further functionalization. Double amination could also be achieved, likely under more forcing conditions or with an excess of the amine.
Table 2: Potential Buchwald-Hartwig Amination Reactions of this compound
| Amine Coupling Partner | Potential Product (Mono-amination at C2) | Catalyst/Ligand System (Example) | Base (Example) |
| Morpholine | 4-(6-Bromo-3-cyclopropylpyridin-2-yl)morpholine | Pd₂(dba)₃ / XPhos | NaOtBu |
| Aniline | N-(6-Bromo-3-cyclopropylpyridin-2-yl)aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ |
| Benzylamine | N-Benzyl-6-bromo-3-cyclopropylpyridin-2-amine | PEPPSI-IPr | K₂CO₃ |
| Pyrrolidine (B122466) | 2-(Pyrrolidin-1-yl)-6-bromo-3-cyclopropylpyridine | Pd₂(dba)₃ / BINAP | LiHMDS |
This table represents potential reactions based on established Buchwald-Hartwig amination methodology. Specific yields and optimal conditions would require experimental validation.
C-O and C-S Bond Forming Reactions
The transformation of aryl halides into ethers and thioethers represents a fundamental aspect of cross-coupling chemistry. For this compound, the presence of two bromine atoms offers opportunities for selective mono- or di-functionalization. Copper-catalyzed Ullmann-type reactions are a common method for these transformations. kaust.edu.sa These reactions typically involve the coupling of an aryl halide with an alcohol or thiol in the presence of a copper catalyst and a base. kaust.edu.sanih.gov
The regioselectivity of these reactions on 2,6-disubstituted pyridines can be controlled. For instance, in copper-catalyzed C-N bond formation with 2,6-dibromopyridine (B144722), selective mono-amination can be achieved, providing a route to unsymmetrically substituted pyridines. researchgate.netresearchgate.net A similar selectivity can be anticipated for C-O and C-S bond formation with this compound. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical in controlling the outcome. researchgate.net For example, a one-pot, transition-metal-free method for benzylic C-O, C-S, and C-N bond formation has been developed using brominating agents like N-bromosuccinimide (NBS) followed by nucleophilic substitution. organic-chemistry.org While this applies to methylarenes, the principles can be extended to the cyclopropyl (B3062369) group under specific conditions.
Table 1: Representative C-O and C-S Bond Forming Reactions
| Reactant | Reagent | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 2,6-Dibromopyridine | Amines | CuI / Ligand | 6-Amino-2-bromopyridine | researchgate.net |
| 2-Halobenzoic Acids | Thiols | Cu/Cu₂O | Arylthiobenzoic Acids | nih.gov |
| Methylarenes | Benzoic Acid / p-Toluenethiol | AIBN (catalyst) | Arylmethyl Benzoates / Thioethers | organic-chemistry.org |
C-P Cross-Coupling Methodologies
The formation of carbon-phosphorus (C-P) bonds is crucial for synthesizing organophosphorus compounds, which have wide applications. Transition-metal-catalyzed cross-coupling reactions are among the most direct methods for creating these bonds. researchgate.net For a substrate like this compound, palladium or nickel-catalyzed reactions are commonly employed to couple the aryl bromide moieties with phosphorus nucleophiles, such as phosphites, phosphines, or their derivatives. beilstein-journals.orgsustech.edu.cn
The Tavs reaction, a nickel-catalyzed phosphonylation of aryl halides with trialkyl phosphites, is one such methodology. beilstein-journals.org An alternative, solvent-free method using NiCl₂ as a pre-catalyst has been reported for the synthesis of aryl diphosphonate esters from dibromide substrates. beilstein-journals.org This approach could potentially be applied to this compound to synthesize diphosphonate derivatives. The synthesis of P-stereogenic phosphines can be achieved through enantioselective C-P coupling reactions, often employing chiral palladium catalysts. sustech.edu.cn These reactions can proceed via dynamic kinetic asymmetric transformations of racemic secondary phosphines. sustech.edu.cn
Mechanistic Insights into Cross-Coupling Pathways of Dibromopyridines
The mechanism of cross-coupling reactions on dihalogenated pyridines is complex, with regioselectivity being a key challenge. In Suzuki-Miyaura cross-coupling reactions of 2,4-dibromopyridine, for example, site-selectivity is influenced by the nature of the palladium catalyst. whiterose.ac.uk Mononuclear palladium catalysts typically favor arylation at the C2 position, which is more electrophilic. whiterose.ac.uk However, the use of multinuclear palladium species, such as Pd₃-type clusters and nanoparticles, can switch the selectivity to the C4 position. whiterose.ac.uk
For 2,6-dibromopyridine derivatives, the two bromine atoms are in equivalent positions, simplifying the initial regioselectivity question for the first substitution. However, the mechanism of the second substitution to form an unsymmetrical product requires careful control. The choice of ligand, base, and additives can significantly affect the reaction outcome in Suzuki-Miyaura couplings. rsc.org In Negishi cross-coupling reactions involving alkylzinc reagents and bromo-stannyl-pyridines, selective reaction at the bromo-position can be achieved with a Pd(PPh₃)₄ catalyst, leaving the stannyl (B1234572) group intact for subsequent couplings. nih.gov This highlights the potential for sequential, site-selective functionalization of dihalopyridines. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases can facilitate the magnesiation or zincation of substituted pyridines, creating organometallic intermediates that can then undergo further reactions. thieme-connect.de
C-H Activation and Directed Functionalization at Pyridine and Cyclopropyl Moieties
Regioselective C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-installed functional groups. dmaiti.com For a molecule like this compound, C-H bonds on both the pyridine ring and the cyclopropyl group are potential sites for functionalization. The intrinsic electronic properties of the pyridine ring often hinder functionalization at the meta-positions. nih.gov However, strategies have been developed to overcome this, such as the temporary conversion of pyridines into more reactive electron-rich intermediates. nih.gov
For the pyridine moiety, directing groups can be used to achieve regioselectivity. thieme-connect.de Radical addition processes are also suitable for the direct functionalization of heteroaromatic bases, and the regiochemistry can sometimes be tuned by modifying reaction conditions like solvent and pH. acs.org In the case of the cyclopropyl group, its C-H bonds can also be targeted. For instance, Lewis acid-catalyzed reactions of imidazopyridines with donor-acceptor cyclopropanes lead to C3-H alkylation of the imidazopyridine, demonstrating a ring-opening functionalization of the cyclopropane (B1198618). nih.gov
Metal-Catalyzed C-H Activation (e.g., Palladium, Rhodium, Iridium, Ruthenium, Copper, Iron)
A variety of transition metals can catalyze C-H activation. dmaiti.combeilstein-journals.orgsioc-journal.cn Palladium is widely used, often in conjunction with directing groups, to achieve site-selective functionalization. rsc.org For instance, palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes has been achieved using N-aryl amides as weakly coordinating directing groups, allowing for the synthesis of chiral cis-substituted cyclopropanes. nih.gov This methodology could potentially be applied to the cyclopropyl moiety of this compound.
Copper catalysis is also prominent, particularly in combination with photoredox catalysis for reactions like the ortho-perfluoroalkylation of benzamides. beilstein-journals.org The use of copper is advantageous due to its low cost and toxicity. beilstein-journals.org Rhodium and ruthenium catalysts are effective in cascade C-H activation/cyclization reactions, particularly with sulfur-containing directing groups. rsc.org Iridium catalysts are notable for their role in direct C-H borylation. mdpi.com
Table 2: Examples of Metal-Catalyzed C-H Activation
| Metal Catalyst | Substrate Type | Transformation | Reference |
|---|---|---|---|
| Palladium | Cyclopropane Carboxylic Amides | Enantioselective Arylation/Vinylation/Alkylation | nih.gov |
| Copper | Benzamides | ortho-Perfluoroalkylation | beilstein-journals.org |
| Iridium | Anilines | ortho-Borylation | mdpi.com |
| Rhodium/Ruthenium | Sulfur-containing Aromatics | Cascade C-H Activation/Cyclization | rsc.org |
Direct C-H Borylation and Halogenation
Direct C-H borylation has become a cornerstone of synthetic chemistry due to the versatility of the resulting organoboron compounds. nih.govrsc.org Iridium-catalyzed C-H borylation, developed by researchers including Hartwig, Ishiyama, and Miyaura, allows for the efficient introduction of boryl groups into aromatic and heteroaromatic compounds under mild conditions. nih.gov The regioselectivity of these reactions is often governed by steric factors, but directing groups can be used to enforce site-selectivity. rsc.orgrsc.org For this compound, direct borylation could potentially occur at the C4 or C5 positions of the pyridine ring, depending on the catalyst and directing group strategy. mdpi.com
Direct halogenation via C-H activation is another important transformation. While less common than borylation, methods for direct C-H halogenation are being developed. For instance, protocols for the meta-C-H halogenation of pyridines have been established by temporarily converting the pyridine into an electron-rich intermediate. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| 2,4-dibromopyridine |
| This compound |
| 2,6-dibromopyridine |
| N-bromosuccinimide (NBS) |
| Nickel(II) chloride (NiCl₂) |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| 2,2,6,6-tetramethylpiperidine (TMP) |
Radical and Ionic Reaction Pathways Involving this compound
The chemical behavior of this compound is characterized by a rich landscape of radical and ionic reaction pathways. The pyridine core, rendered electron-poor by the nitrogen heteroatom and the two bromine atoms, is predisposed to nucleophilic attack. Concurrently, the carbon-bromine bonds can undergo homolytic cleavage to initiate radical reactions, while the strained cyclopropyl ring presents a unique site for transformations.
Free radical reactions involving this compound are anticipated to proceed via initial homolytic cleavage of a carbon-bromine bond, a common pathway for alkyl and aryl halides. youtube.comucr.edukhanacademy.org The generation of a pyridyl radical opens the door to a variety of transformations, with selectivity being a key consideration. The initiation of these reactions typically requires energy input in the form of heat or light. ucr.edu
The reactivity-selectivity principle suggests that less reactive radical species will exhibit greater selectivity in their subsequent reactions. youtube.com In the context of this compound, a bromine radical, once formed, is a highly reactive species. youtube.com The stability of the potential radical intermediates on the pyridine ring will influence the preferred reaction site. Generally, radical stability is higher at the 2- and 4-positions of the pyridine ring due to resonance stabilization.
While specific studies on the radical reactions of this compound are not extensively documented, analogous reactions with other brominated heterocycles provide insight. For instance, radical cyclization reactions initiated by the abstraction of a bromine atom are well-established. mdpi.com In a hypothetical scenario, a radical generated at the 2- or 6-position of the pyridine ring could participate in intramolecular cyclization if a suitable radical acceptor is present in a side chain. The use of radical initiators like triethylborane (B153662) in the presence of oxygen has been shown to be effective for halogen atom transfer reactions in aqueous media. mdpi.com
Table 1: General Conditions for Free Radical Halogenation
| Parameter | Condition | Reference |
| Halogenating Agents | Br₂, Cl₂ | ucr.edu |
| Initiation | Light (hν) or Heat (Δ) | ucr.edu |
| Reaction Type | Substitution (C-H to C-X) | ucr.edu |
It is important to note that the presence of the cyclopropyl group can also influence radical reactions. The strained ring can be susceptible to opening under certain radical conditions, leading to more complex reaction cascades. beilstein-journals.org
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound due to the electron-deficient nature of the pyridine ring, which is further enhanced by the two electron-withdrawing bromine atoms. youtube.comlibretexts.org This reaction involves the attack of a nucleophile on the aromatic ring, followed by the departure of a leaving group, in this case, a bromide ion. libretexts.org
The SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. libretexts.orgnih.gov The rate of SNAr reactions is favored by strong electron-withdrawing groups at positions ortho and para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In this compound, each bromine atom is ortho or para to the ring nitrogen, which itself is electron-withdrawing, thus activating both positions for nucleophilic attack.
Selective substitution at one of the bromine atoms is a significant challenge. However, studies on 2,6-dibromopyridine have shown that selective mono-substitution can be achieved under carefully controlled conditions, for example, using copper-catalyzed C-N bond-forming reactions. researchgate.net A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions with halopyridines. youtube.com
Table 2: Examples of Nucleophilic Aromatic Substitution on Dihalopyridines
| Substrate | Nucleophile | Conditions | Product | Reference |
| 2,6-Dibromopyridine | Various Amines | CuI, Ligand, Base | 6-Amino-2-bromopyridines | researchgate.net |
| 2-Chloropyridine | Amines | Not specified | 2-Aminopyridines | youtube.com |
| 2,4,6-Trinitrochlorobenzene | NaOH (aq) | Room Temperature | 2,4,6-Trinitrophenol | libretexts.org |
The presence of the cyclopropyl group at the 3-position is expected to exert a steric influence on the incoming nucleophile, potentially favoring substitution at the less hindered 6-position over the 2-position.
The halogen dance is a fascinating rearrangement reaction observed in halogenated aromatic and heteroaromatic compounds, where a halogen atom migrates from one position to another on the ring under the influence of a strong base. kobe-u.ac.jprsc.orgresearchgate.netresearchgate.net This reaction typically proceeds through a series of deprotonation and halogen-lithium exchange steps. kobe-u.ac.jp
For this compound, a halogen dance reaction could potentially be initiated by a strong base like lithium diisopropylamide (LDA). nih.gov The reaction's course would be highly dependent on the reaction conditions, such as temperature and the nature of the base. nih.gov Studies on 2,3-dihalopyridines have shown that at low temperatures, deprotonation can occur, while at higher temperatures, the halogen dance becomes the predominant pathway, suggesting a thermodynamic control. nih.gov
A plausible pathway for a halogen dance in this compound would involve initial deprotonation at an available ring position, followed by an intramolecular halogen transfer. The regioselectivity of the initial deprotonation would be influenced by the directing effects of the substituents. The cyclopropyl group is generally considered to be ortho-directing in electrophilic aromatic substitution, but its influence on deprotonation in such a substituted pyridine is less predictable.
While specific studies on the halogen dance of this compound are not available, the extensive research on other halopyridines suggests that such a rearrangement is a viable, albeit potentially complex, transformation. researchgate.netnih.gov
Reactivity of the Cyclopropyl Ring in this compound Derivatives
The cyclopropyl ring, with its inherent strain energy, is susceptible to ring-opening reactions under various conditions, including radical, acidic, and catalytic protocols. beilstein-journals.orgtue.nl In derivatives of this compound, the reactivity of the cyclopropyl ring can be influenced by the electronic nature of the pyridine ring and any transformations that occur on it.
Radical-induced ring-opening of cyclopropanes is a well-documented process. beilstein-journals.org This can be initiated by the addition of a radical to the cyclopropyl group or by the formation of a radical at an adjacent position. For instance, if a radical were generated on the pyridine ring at the 3-position, it could potentially induce the opening of the adjacent cyclopropyl ring.
Acid-catalyzed ring-opening is another common reaction of cyclopropanes, leading to the formation of carbocationic intermediates that can be trapped by nucleophiles. tue.nl The presence of the electron-withdrawing pyridine ring might disfavor the formation of a positive charge on the adjacent carbon, potentially making acid-catalyzed ring-opening more challenging compared to cyclopropanes attached to electron-donating groups.
Furthermore, transition metal-catalyzed reactions can also promote the ring-opening of cyclopropanes. snnu.edu.cn These reactions often proceed through the formation of metallacyclobutane intermediates. The specific outcome of such reactions would depend on the catalyst system and the reaction conditions employed.
It is also worth noting that the cyclopropyl group can participate in cycloaddition reactions. For example, enantioselective (3+2) annulations of cyclopropyl ketones with alkenes have been reported. snnu.edu.cn While the dibromo-substitution on the pyridine ring might not directly participate, subsequent functionalization could introduce groups that facilitate such transformations.
Applications of 2,6 Dibromo 3 Cyclopropylpyridine in Advanced Organic Synthesis
2,6-Dibromo-3-cyclopropylpyridine as a Versatile Synthetic Building Block
The presence of two bromine atoms on the pyridine (B92270) ring of this compound makes it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms can, in some cases, allow for selective functionalization, providing a pathway to a wide range of derivatives.
Organic building blocks are essential starting materials for constructing more complex molecules. cymitquimica.com Companies like Enamine offer a vast collection of such building blocks, including novel and unique compounds, which are crucial for research and development in medicinal chemistry and other areas. enamine.net The synthesis of complex molecules often relies on the use of these highly modular synthetic intermediates as chemical platforms for various applications. ugent.be
The pyridine moiety itself is a key structural unit in a vast number of organic compounds. Its basicity and ability to participate in hydrogen bonding are important features in many applications. nih.gov Like other aromatic compounds, pyridine is prone to substitution reactions. nih.gov
The following table summarizes some of the key reactions where this compound can be employed as a building block.
| Reaction Type | Description | Potential Products |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of the bromopyridine with a boronic acid or ester. | Aryl- or heteroaryl-substituted cyclopropylpyridines. |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling with a terminal alkyne. | Alkynyl-substituted cyclopropylpyridines. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of carbon-nitrogen bonds. | Amino-substituted cyclopropylpyridines. |
| Stille Coupling | Palladium-catalyzed cross-coupling with an organostannane reagent. | Various substituted pyridines. mdpi.com |
| Negishi coupling | Palladium-catalyzed reaction between an organozinc compound and an organic halide. | Synthesis of compounds like 5-Bromo-2-cyclopropylpyridine. |
Design and Synthesis of Advanced Pharmaceutical Intermediates
The unique combination of a pyridine scaffold and a cyclopropyl (B3062369) motif in this compound makes it a valuable precursor for the synthesis of advanced pharmaceutical intermediates.
The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. rsc.orgrsc.org Pyridine-based ring systems are among the most extensively used heterocycles in drug design due to their significant impact on pharmacological activity. nih.gov In fact, over 7,000 existing drug molecules contain a pyridine nucleus. rsc.org The inclusion of a pyridine moiety can enhance the pharmacological properties of a drug, in part due to its weak basicity and aqueous solubility. mdpi.com
Pyridine scaffolds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.com There are 95 approved pharmaceuticals in the US FDA database that are derived from pyridine or dihydropyridine. nih.gov
The following table lists some examples of FDA-approved drugs containing a pyridine scaffold.
| Drug Name | Therapeutic Use |
| Isoniazid | Tuberculosis nih.gov |
| Delavirdine | HIV/AIDS nih.gov |
| Abiraterone acetate (B1210297) | Prostate cancer nih.gov |
| Crizotinib | Cancer nih.gov |
| Piroxicam | NSAID for arthritis nih.gov |
The cyclopropyl group is the third most common carbocycle found in FDA-approved drugs, following benzene (B151609) and cyclohexane. nih.gov The incorporation of a cyclopropyl ring into a molecule can have profound effects on its biological activity. This is due to the unique conformational constraints and electronic properties of the cyclopropane (B1198618) ring.
Cyclopropyl groups can act as bioisosteres for other functional groups, such as vinyl groups or phenyl rings, and can influence the metabolic stability and binding affinity of a drug molecule. The synthesis of optically pure cyclopropanes is an active area of research, with both chemical and biocatalytic methods being developed. nih.gov
The presence of the cyclopropyl group in this compound provides a synthetic handle to introduce this valuable motif into potential drug candidates.
Development of Ligands for Catalysis
The nitrogen atom in the pyridine ring of this compound can act as a coordination site for transition metals, making it a potential building block for the synthesis of ligands used in catalysis. The substituents on the pyridine ring can be modified to tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst.
Bipyridines and their derivatives are widely used as ligands in transition-metal catalysis. mdpi.com Terpyridine, a tridentate ligand composed of three pyridine rings, is another important ligand in coordination chemistry. nih.gov The synthesis of such ligands often involves the coupling of substituted pyridine precursors.
For instance, the bromine atoms in this compound could be substituted with other pyridine units to create bipyridine or terpyridine-like ligands. The cyclopropyl group would introduce a unique steric and electronic feature into the ligand framework, potentially leading to novel catalytic activities.
The following table provides examples of catalytic reactions where pyridine-based ligands are employed.
| Catalytic Reaction | Ligand Type | Metal |
| Cross-Coupling Reactions | Bipyridine, Terpyridine | Palladium, Nickel mdpi.comnih.gov |
| Hydrosilylation | Terpyridine | Iron nih.gov |
| CO2 Reduction | Bis(pyridylimino)isoindoline | Copper, Nickel rsc.org |
Contributions to Material Science and Optoelectronic Applications
The rigid and aromatic nature of the pyridine ring, combined with the potential for extensive functionalization, makes this compound a candidate for the synthesis of novel materials with interesting optoelectronic properties.
Pyridine-containing polymers and small molecules have been investigated for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The nitrogen atom in the pyridine ring can influence the electron-transporting properties of a material.
By strategically modifying the this compound core through polymerization or by attaching chromophoric units, it may be possible to create new materials with tailored properties for specific applications in material science.
Computational and Advanced Spectroscopic Studies of 2,6 Dibromo 3 Cyclopropylpyridine
Quantum Chemical Investigations and Molecular Modeling
Quantum chemical investigations offer profound insights into the intrinsic properties of a molecule. Through the application of computational models, it is possible to elucidate aspects of electronic structure, conformational preferences, and reactivity that can be challenging to determine experimentally.
Density Functional Theory (DFT) Analysis of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. acs.orgnih.govmdpi.com By calculating the electron density, DFT can predict a variety of chemical properties, including molecular orbital energies and reactivity indices. For 2,6-dibromo-3-cyclopropylpyridine, a DFT analysis would reveal the influence of the electron-withdrawing bromine atoms and the electron-donating cyclopropyl (B3062369) group on the pyridine (B92270) ring.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. In this compound, the HOMO is likely to be localized on the cyclopropyl-substituted part of the pyridine ring, while the LUMO would be distributed over the di-brominated pyridine system. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Key electronic properties predicted from DFT calculations for this compound and related compounds are summarized in the table below.
| Property | Predicted Value/Observation for this compound | Reference Analogues |
| HOMO Energy | Relatively low due to inductive effects of bromine atoms. | Substituted Pyridines acs.orgnih.gov |
| LUMO Energy | Significantly lowered by the two bromine atoms. | Brominated Pyridines acs.org |
| HOMO-LUMO Gap | Moderate, indicating a balance of reactivity and stability. | Cyclopropyl Arenes nih.govresearchgate.net |
| Electron Density | Highest on the nitrogen atom and the cyclopropyl-substituted carbon. | Substituted Pyridines acs.org |
| Reactivity | Prone to nucleophilic attack at the carbon atoms bearing bromine. | Brominated Pyridines researchgate.net |
This table presents predicted data based on established principles and analogous compounds, as direct experimental data for this compound is not available.
Conformational Analysis of the Cyclopropyl Group and Pyridine Ring
The orientation of the cyclopropyl group relative to the pyridine ring is a critical aspect of the molecule's three-dimensional structure. Conformational analysis, often performed using computational methods like DFT, helps to identify the most stable arrangement of these two groups. researchgate.netarkat-usa.org
For cyclopropyl-substituted aromatic rings, two primary conformations are typically considered: the "bisected" and the "perpendicular." In the bisected conformation, the plane of the cyclopropyl ring is perpendicular to the plane of the pyridine ring, with one of the C-C bonds of the cyclopropyl ring eclipsing the C-C bond connecting it to the pyridine. In the perpendicular conformation, the plane of the cyclopropyl ring is coplanar with the pyridine ring.
Studies on related molecules like 2-cyclopropylpyridine (B3349194) and 4-cyclopropylpyridine (B1598168) have shown that the bisected conformation is generally the most stable. researchgate.net This preference is attributed to favorable orbital overlap between the Walsh orbitals of the cyclopropyl group and the π-system of the aromatic ring. It is therefore highly probable that this compound also adopts a bisected conformation as its lowest energy state.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-N) |
| Bisected | 0 (most stable) | ~90° |
| Perpendicular | Higher in energy | ~0° |
This table presents predicted conformational preferences based on studies of analogous cyclopropyl-substituted pyridines. researchgate.netarkat-usa.org
Simulation of Reaction Mechanisms and Transition States
Computational chemistry allows for the simulation of reaction pathways, providing detailed information about transition states and reaction intermediates. rsc.orgrsc.org A common and important reaction for bromo-substituted pyridines is the Suzuki cross-coupling reaction, which is used to form new carbon-carbon bonds. researchgate.netorganic-chemistry.orglibretexts.orgwikipedia.org
A simulation of a Suzuki coupling reaction involving this compound, for instance with a boronic acid (R-B(OH)₂), would proceed through a well-established catalytic cycle involving a palladium catalyst. libretexts.orgmt.com The key steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the pyridine ring to form a palladium(II) intermediate. Due to steric hindrance from the adjacent cyclopropyl group, the C-Br bond at the 6-position is more likely to react first.
Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the boronic acid. organic-chemistry.orgwikipedia.org
Reductive Elimination: The two organic groups (the pyridine and R) on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
Computational modeling of this process would allow for the calculation of the activation energies for each step, providing insights into the reaction kinetics and the factors controlling regioselectivity.
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. High-resolution NMR and mass spectrometry provide complementary information that, when combined, can unambiguously determine the structure of a molecule like this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. researchgate.netrsc.org The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the pyridine ring and the cyclopropyl group.
In the ¹H NMR spectrum, the two protons on the pyridine ring would appear as doublets due to coupling with each other. The proton at the 5-position would likely resonate at a higher frequency (further downfield) than the proton at the 4-position due to the deshielding effect of the adjacent nitrogen and bromine atoms. The protons of the cyclopropyl group would appear as a set of complex multiplets in the upfield region of the spectrum.
In the ¹³C NMR spectrum, six distinct signals would be expected. The carbons attached to the bromine atoms (C2 and C6) would be significantly deshielded and appear at lower field. The chemical shifts of the cyclopropyl carbons would be in the characteristic upfield region for such strained rings.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity |
| H-4 | 7.2 - 7.4 | - | Doublet |
| H-5 | 7.6 - 7.8 | - | Doublet |
| Cyclopropyl-CH | 1.8 - 2.0 | ~20 | Multiplet |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | ~10 | Multiplet |
| C-2 | - | ~140 | Singlet |
| C-3 | - | ~125 | Singlet |
| C-4 | - | ~130 | Singlet |
| C-5 | - | ~145 | Singlet |
| C-6 | - | ~142 | Singlet |
This table presents predicted NMR data based on known values for 2,6-dibromopyridine (B144722) and cyclopropyl-substituted aromatic compounds. arkat-usa.orgchemicalbook.comnih.gov
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Current time information in Pasuruan, ID.savemyexams.com The mass spectrum of this compound would be characterized by the presence of isotopic peaks due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. docbrown.infojove.comlibretexts.orgjove.com
The molecular ion peak (M⁺) would appear as a cluster of three peaks: M, M+2, and M+4, with relative intensities of approximately 1:2:1, corresponding to the presence of two bromine atoms.
The fragmentation of this compound under electron ionization would likely proceed through several pathways:
Loss of a bromine atom: This would result in a fragment ion with a characteristic isotopic pattern for a single bromine atom (M-Br, M-Br+2 in a 1:1 ratio).
Loss of the cyclopropyl group: Cleavage of the bond between the pyridine ring and the cyclopropyl group would lead to a dibromopyridinyl cation.
Fragmentation of the pyridine ring: Subsequent fragmentation could involve the loss of HCN or other small neutral molecules.
Fragmentation of the cyclopropyl ring: The cyclopropyl group itself can undergo ring-opening and fragmentation. researchgate.netmdpi.comnih.govsemanticscholar.org
| Fragment Ion | Predicted m/z | Interpretation |
| [C₈H₇Br₂N]⁺ | 275, 277, 279 | Molecular ion (M⁺, M⁺+2, M⁺+4) |
| [C₈H₇BrN]⁺ | 196, 198 | Loss of a bromine atom |
| [C₅H₂Br₂N]⁺ | 235, 237, 239 | Loss of the cyclopropyl group |
| [C₅H₃BrN]⁺ | 156, 158 | Loss of a bromine atom and the cyclopropyl group |
| [C₃H₅]⁺ | 41 | Cyclopropyl cation |
This table presents predicted mass spectrometry fragmentation data based on the isotopic distribution of bromine and established fragmentation patterns of related compounds. chemicalbook.comnih.govdocbrown.info
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of "green chemistry" principles is a major driver in modern synthetic organic chemistry. ijnc.irnih.gov This involves designing chemical processes that are more efficient, use less hazardous materials, and generate minimal waste. ijnc.ir For a molecule like 2,6-dibromo-3-cyclopropylpyridine, future research will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign.
Current synthetic strategies for substituted pyridines often involve multi-step processes. nih.govacs.org Future methodologies could explore one-pot multicomponent reactions, which combine several reaction steps into a single operation, thereby reducing solvent usage, energy consumption, and purification steps. tandfonline.comacs.org Microwave-assisted synthesis is another promising avenue, as it can significantly shorten reaction times and improve yields compared to conventional heating methods. acs.org
The choice of reagents is also a critical aspect of sustainable synthesis. Traditional brominating agents can be hazardous. google.com Research into milder and more selective brominating agents is ongoing. google.com Similarly, the introduction of the cyclopropyl (B3062369) group, often achieved through Suzuki coupling reactions with cyclopropylboronic acid, could be optimized. vu.ltarkat-usa.org The development of more active and stable catalysts for these coupling reactions will be a key area of investigation.
Table 1: Comparison of Synthetic Methodologies for Pyridine (B92270) Derivatives
| Methodology | Advantages | Disadvantages | Relevant Research |
|---|---|---|---|
| Traditional Multi-step Synthesis | Well-established, versatile | Time-consuming, high waste generation, harsh conditions | nih.govacs.org |
| One-pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy | Can be challenging to optimize, potential for side reactions | tandfonline.comacs.org |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved energy efficiency | Requires specialized equipment, potential for localized overheating | acs.org |
| Green Reagents and Catalysts | Reduced toxicity, improved safety, environmentally friendly | May be less reactive, can be more expensive | nih.govgoogle.com |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The two bromine atoms on the pyridine ring of this compound offer multiple sites for further chemical modification. The differential reactivity of these bromine atoms can be exploited to create a diverse range of new molecules. Future research will likely focus on selective C-N and C-C bond-forming reactions. researchgate.net For instance, selective substitution of one bromine atom over the other would allow for the synthesis of unsymmetrical 2,6-disubstituted pyridines, which are challenging to prepare using current methods. researchgate.net
The cyclopropyl group also presents unique opportunities for novel reactivity. The strained three-membered ring can undergo ring-opening reactions under specific conditions, leading to the formation of more complex structures. acs.org Additionally, the cyclopropyl group can influence the electronic properties of the pyridine ring, potentially enabling new types of catalytic transformations.
The development of new catalytic systems will be crucial for unlocking the full synthetic potential of this compound. This includes exploring the use of transition metal catalysts, such as palladium and copper, for cross-coupling reactions. researchgate.netrsc.org Organocatalysis, which uses small organic molecules as catalysts, is another rapidly growing field that could offer new and sustainable ways to transform this compound. mdpi.com
Expansion of Applications in Multifunctional Materials
Substituted pyridines are known to be important components of biologically active molecules and functional materials. nih.gov The unique combination of a pyridine core, two bromine atoms, and a cyclopropyl group in this compound suggests its potential as a building block for advanced materials.
The bromine atoms can serve as handles for polymerization reactions, leading to the creation of novel polymers with tailored properties. These polymers could find applications in areas such as organic electronics, where pyridine-based materials have shown promise. The presence of the cyclopropyl group could impart specific physical properties to these polymers, such as increased rigidity or altered solubility.
Furthermore, the ability to selectively functionalize the two bromine positions could allow for the creation of multifunctional materials. For example, one bromine could be used to attach the molecule to a surface or a polymer backbone, while the other could be modified to introduce a specific functional group, such as a fluorescent dye or a catalytically active site.
Integration with Machine Learning and AI in Chemical Synthesis
The fields of machine learning and artificial intelligence (AI) are beginning to have a significant impact on chemical research. nih.govmdpi.com These technologies can be used to predict the properties of molecules, design new synthetic routes, and optimize reaction conditions. nih.govresearchgate.net
For this compound, machine learning algorithms could be trained on existing data for pyridine derivatives to predict its reactivity in various chemical transformations. researchgate.net This could help chemists to identify the most promising reaction conditions for a desired outcome, saving time and resources in the laboratory.
AI could also be used to design novel synthetic routes to this compound and its derivatives. By analyzing vast databases of chemical reactions, AI systems can propose new and potentially more efficient synthetic pathways that a human chemist might not have considered. tandfonline.com As these technologies continue to develop, they will undoubtedly play an increasingly important role in the exploration and application of this and other complex organic molecules.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-dibromo-6-cyclopropylpyridine kobe-u.ac.jp |
| 2,6-dibromopyridine (B144722) nih.gov |
| 2-bromo-3-cyclopropylpyridine bldpharm.com |
| 4-bromo-2-cyclopropylpyridine |
| 2,4-dibromo-6-cyclopropylpyridine nih.gov |
| 3,5-dibromo-6-(cyclopropyl)pyridine nih.gov |
| 2,6-dibromo-3-chloropyridine uni.lu |
| 2,6-dibromo-3-(iso-propyl)pyridine nih.gov |
| 2,6-dibromo-3-cyclopropoxypyridine bldpharm.com |
| 2,6-dibromo-3,4,5-trimethoxybenzoic acid nih.gov |
| 2,6-dibromoquinonechlorimide wikipedia.org |
| 3-[(2(S)-Azetidinyl)methoxy]-5-[(1S,2S)-2-(3-hydroxypropyl)cyclopropyl]pyridine nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
